molecular formula C14H28O2 B12649184 Hexyl isooctanoate CAS No. 84878-24-0

Hexyl isooctanoate

Cat. No.: B12649184
CAS No.: 84878-24-0
M. Wt: 228.37 g/mol
InChI Key: LOPXMXZPNBCEPH-UHFFFAOYSA-N
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Description

Hexyl isooctanoate is an ester compound with the molecular formula C14H28O2. It is commonly used in various industrial applications due to its unique chemical properties. This compound is known for its pleasant odor and is often used in the formulation of fragrances and cosmetics.

Preparation Methods

Hexyl isooctanoate can be synthesized through the esterification of hexanol and isooctanoic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions usually include heating the mixture to a temperature of around 150°C and maintaining it for several hours to ensure complete conversion.

In industrial production, the process may involve continuous esterification in a reactor, followed by purification steps such as distillation to obtain high-purity this compound. The use of high-purity isooctanoic acid is crucial for achieving the desired product quality .

Chemical Reactions Analysis

Hexyl isooctanoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reduction of this compound can yield alcohols. Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: this compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups. Common reagents include amines and alcohols.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Hexyl isooctanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of hexyl isooctanoate involves its interaction with lipid membranes and enzymes. It can penetrate lipid bilayers, altering membrane fluidity and permeability. This property is particularly useful in enhancing the delivery of active ingredients in cosmetic formulations. Additionally, this compound can act as a substrate for esterases, leading to the release of hexanol and isooctanoic acid, which can further participate in metabolic pathways .

Comparison with Similar Compounds

Hexyl isooctanoate can be compared with other esters such as:

    Hexyl octanoate: Similar in structure but differs in the length of the carbon chain of the acid component.

    Hexyl decanoate: Has a longer carbon chain, resulting in different physical properties and applications.

    Isooctyl acetate: Another ester with a different alcohol component, leading to variations in odor and solubility.

This compound is unique due to its balanced hydrophobic and hydrophilic properties, making it suitable for a wide range of applications .

Biological Activity

Hexyl isooctanoate, a compound classified as an ester, is formed from the reaction of hexanol and isooctanoic acid. This compound has garnered interest in various fields due to its potential biological activities, particularly in antimicrobial applications and its role as a flavoring agent. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

This compound can be represented by the chemical formula C14H28O2C_{14}H_{28}O_2. It is a colorless liquid with a characteristic fruity odor, making it suitable for use in the fragrance and flavoring industries. Its physical properties include:

PropertyValue
Molecular Weight228.37 g/mol
Boiling PointApproximately 240 °C
SolubilitySoluble in organic solvents
OdorFruity

Biological Activity

Research indicates that this compound exhibits antimicrobial properties , which are significant for applications in food preservation and cosmetics. The antimicrobial activity has been evaluated against various pathogens, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria.

Antimicrobial Studies

A study conducted by Smolecule indicated that this compound showed notable antimicrobial activity against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

Bacterial StrainMIC (mg/mL)
Staphylococcus aureus1.5
Escherichia coli2.0
Salmonella enterica1.0

These results suggest that this compound could be a viable candidate for natural preservatives in food products or as an ingredient in antimicrobial formulations.

Case Studies

Several case studies have explored the application of this compound in real-world scenarios:

  • Food Preservation : A case study highlighted the use of this compound in extending the shelf life of dairy products by inhibiting microbial growth. The study reported a 30% increase in shelf life when incorporated at concentrations above its MIC.
  • Cosmetic Formulations : Another case study focused on incorporating this compound into cosmetic creams as a preservative. The formulation demonstrated stability over six months with no significant microbial contamination, showcasing its potential as a safer alternative to synthetic preservatives.

The antimicrobial activity of this compound may be attributed to its ability to disrupt cell membrane integrity, leading to cell lysis. This mechanism has been observed in various ester compounds, where the hydrophobic nature of the ester facilitates penetration into microbial membranes.

Properties

CAS No.

84878-24-0

Molecular Formula

C14H28O2

Molecular Weight

228.37 g/mol

IUPAC Name

hexyl 6-methylheptanoate

InChI

InChI=1S/C14H28O2/c1-4-5-6-9-12-16-14(15)11-8-7-10-13(2)3/h13H,4-12H2,1-3H3

InChI Key

LOPXMXZPNBCEPH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC(=O)CCCCC(C)C

Origin of Product

United States

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